molecular formula C9H12S B037024 2-Phenylpropane-2-thiol CAS No. 16325-88-5

2-Phenylpropane-2-thiol

Cat. No.: B037024
CAS No.: 16325-88-5
M. Wt: 152.26 g/mol
InChI Key: WBDRVMIJNFZLMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpropane-2-thiol typically involves a two-step process starting from 2-phenylpropane-1-ol. The first step involves the conversion of 2-phenylpropane-1-ol to 2-phenylpropyl-4-methylbenzenesulfonate using 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, resulting in the formation of a white solid .

In the second step, the 2-phenylpropyl-4-methylbenzenesulfonate is reacted with thiourea in ethanol under reflux conditions for 72 hours. The reaction mixture is then treated with sodium hydroxide and acidified with hydrochloric acid. The product is extracted with petroleum ether and purified by distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Phenylpropane-2-thiol undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or nitric acid, this compound can be oxidized to form disulfides or sulfonic acids .

Reduction: Reduction reactions involving this compound typically target the thiol group, converting it to a sulfide or a thiolate anion under the influence of reducing agents like lithium aluminum hydride .

Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers .

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Alkyl halides

Major Products Formed:

    Disulfides: Formed through oxidation

    Thioethers: Formed through nucleophilic substitution

Mechanism of Action

The mechanism of action of 2-Phenylpropane-2-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The thiol group can also participate in thiol-disulfide exchange reactions, which are crucial in maintaining cellular redox balance .

Comparison with Similar Compounds

2-Phenylpropane-2-thiol can be compared with other thiol-containing compounds such as:

    Ethanethiol: A simpler thiol with a shorter carbon chain.

    2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.

    Thiophenol: Similar to this compound but lacks the additional carbon atoms in the propane backbone.

Uniqueness: this compound is unique due to its phenyl-substituted propane backbone, which imparts distinct chemical properties and reactivity compared to simpler thiols .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-phenylpropane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433366
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16325-88-5
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropane-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What spectroscopic techniques were employed to study the association of 2-phenylpropane-2-thiol, and what information can these techniques provide?

A1: The research abstract mentions the use of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy to investigate the association of this compound [].

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